N-(3,5-Difluoro-2,6-dinitrophenyl)acetamide
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Overview
Description
N-(3,5-Difluoro-2,6-dinitrophenyl)acetamide is an organic compound characterized by the presence of fluorine and nitro groups on a phenyl ring, along with an acetamide functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,5-Difluoro-2,6-dinitrophenyl)acetamide typically involves the nitration of a difluorophenyl acetamide precursor. The reaction conditions often include the use of concentrated nitric acid and sulfuric acid as nitrating agents. The process requires careful control of temperature and reaction time to ensure the selective introduction of nitro groups at the desired positions on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale nitration reactions using automated reactors to maintain precise control over reaction parameters. The purification of the final product is achieved through recrystallization or chromatographic techniques to obtain a high-purity compound suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-(3,5-Difluoro-2,6-dinitrophenyl)acetamide undergoes several types of chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidative conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The fluorine atoms can be substituted by nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of dinitro derivatives with additional oxygen-containing functional groups.
Reduction: Formation of diamino derivatives.
Substitution: Formation of substituted phenylacetamides with various functional groups replacing the fluorine atoms.
Scientific Research Applications
N-(3,5-Difluoro-2,6-dinitrophenyl)acetamide has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Expl
Properties
CAS No. |
64884-84-0 |
---|---|
Molecular Formula |
C8H5F2N3O5 |
Molecular Weight |
261.14 g/mol |
IUPAC Name |
N-(3,5-difluoro-2,6-dinitrophenyl)acetamide |
InChI |
InChI=1S/C8H5F2N3O5/c1-3(14)11-6-7(12(15)16)4(9)2-5(10)8(6)13(17)18/h2H,1H3,(H,11,14) |
InChI Key |
KVFFXQRJJUZEJX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NC1=C(C(=CC(=C1[N+](=O)[O-])F)F)[N+](=O)[O-] |
Origin of Product |
United States |
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